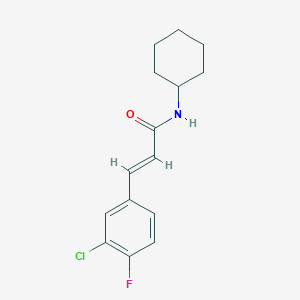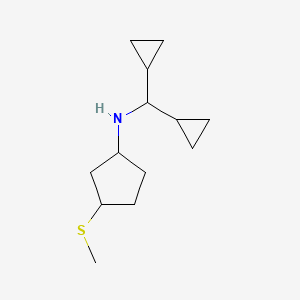
2,3-Dihydro-2-(3-phenylallyl)-3-oxo-1,2-benzisothiazole 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-2-(3-phenylallyl)-3-oxo-1,2-benzisothiazole 1,1-dioxide, also known as BITC, is a compound that has gained attention in the scientific community for its potential use in various fields such as medicine and agriculture.
科学的研究の応用
2,3-Dihydro-2-(3-phenylallyl)-3-oxo-1,2-benzisothiazole 1,1-dioxide has been studied for its potential use in medicine, particularly in cancer treatment. Research has shown that 2,3-Dihydro-2-(3-phenylallyl)-3-oxo-1,2-benzisothiazole 1,1-dioxide has anti-cancer properties and can inhibit the growth of various cancer cells, including prostate, breast, and colon cancer cells. 2,3-Dihydro-2-(3-phenylallyl)-3-oxo-1,2-benzisothiazole 1,1-dioxide has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
2,3-Dihydro-2-(3-phenylallyl)-3-oxo-1,2-benzisothiazole 1,1-dioxide has also been studied for its potential use in agriculture. It has been found to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. 2,3-Dihydro-2-(3-phenylallyl)-3-oxo-1,2-benzisothiazole 1,1-dioxide has been shown to be effective against various pests, including aphids, spider mites, and whiteflies.
作用機序
2,3-Dihydro-2-(3-phenylallyl)-3-oxo-1,2-benzisothiazole 1,1-dioxide exerts its anti-cancer properties by causing oxidative stress and DNA damage in cancer cells. This leads to cell cycle arrest and apoptosis. 2,3-Dihydro-2-(3-phenylallyl)-3-oxo-1,2-benzisothiazole 1,1-dioxide also inhibits the activity of various enzymes involved in cancer cell growth and metastasis.
Biochemical and Physiological Effects:
2,3-Dihydro-2-(3-phenylallyl)-3-oxo-1,2-benzisothiazole 1,1-dioxide has been found to have antioxidant properties, which can protect cells from oxidative damage. It has also been shown to modulate the immune system by increasing the production of cytokines and enhancing the activity of natural killer cells.
実験室実験の利点と制限
2,3-Dihydro-2-(3-phenylallyl)-3-oxo-1,2-benzisothiazole 1,1-dioxide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. However, 2,3-Dihydro-2-(3-phenylallyl)-3-oxo-1,2-benzisothiazole 1,1-dioxide is insoluble in water, which can make it difficult to use in certain experiments. It also has a strong odor, which can be unpleasant to work with.
将来の方向性
There are several potential future directions for research on 2,3-Dihydro-2-(3-phenylallyl)-3-oxo-1,2-benzisothiazole 1,1-dioxide. One area of interest is the development of 2,3-Dihydro-2-(3-phenylallyl)-3-oxo-1,2-benzisothiazole 1,1-dioxide-based pesticides for use in agriculture. Another area of interest is the use of 2,3-Dihydro-2-(3-phenylallyl)-3-oxo-1,2-benzisothiazole 1,1-dioxide in combination with other anti-cancer agents to enhance their effectiveness. Additionally, the mechanism of action of 2,3-Dihydro-2-(3-phenylallyl)-3-oxo-1,2-benzisothiazole 1,1-dioxide in cancer cells is not fully understood, and further research is needed to elucidate this process.
合成法
2,3-Dihydro-2-(3-phenylallyl)-3-oxo-1,2-benzisothiazole 1,1-dioxide can be synthesized by reacting benzisothiazolone with allyl bromide in the presence of sodium hydride. This reaction produces 2,3-Dihydro-2-(3-phenylallyl)-3-oxo-1,2-benzisothiazole 1,1-dioxide as a yellow crystalline solid. The purity of the compound can be increased by recrystallization.
特性
IUPAC Name |
1,1-dioxo-2-[(E)-3-phenylprop-2-enyl]-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-16-14-10-4-5-11-15(14)21(19,20)17(16)12-6-9-13-7-2-1-3-8-13/h1-11H,12H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRTVJGLHQZJTC-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-3-Phenylprop-2-enyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7635759.png)
![2-(4-chlorophenyl)-N-[(3-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B7635765.png)

![(4-phenylpiperazin-1-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B7635797.png)



![N,5-dimethyl-N-[(3,4,5-trifluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7635829.png)



![3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea](/img/structure/B7635860.png)
![2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B7635866.png)